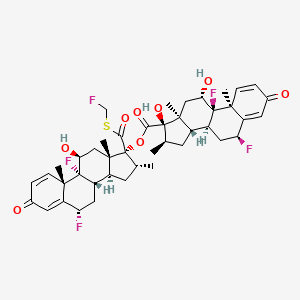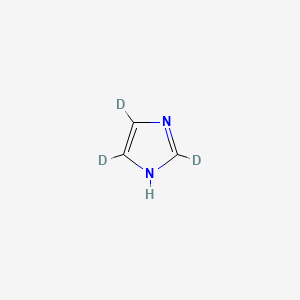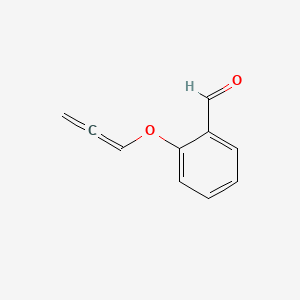
N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide is a metabolite of tamoxifen, a widely used drug for the treatment and prevention of estrogen receptor-positive breast cancer. This compound is formed through the glucuronidation of N-Desmethyl-3-hydroxy Tamoxifen, which is one of the active metabolites of tamoxifen. The glucuronidation process enhances the solubility and excretion of the compound from the body.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide involves the glucuronidation of N-Desmethyl-3-hydroxy Tamoxifen. This reaction is typically catalyzed by the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A4 . The reaction conditions often include the presence of UDP-glucuronic acid as the glucuronide donor and a suitable buffer system to maintain the pH.
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved through biotransformation processes using microbial or mammalian cell cultures that express the necessary UGT enzymes. The reaction is carried out in bioreactors under controlled conditions to optimize yield and purity .
Análisis De Reacciones Químicas
Types of Reactions
N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide primarily undergoes glucuronidation, a phase II metabolic reaction. This reaction involves the conjugation of glucuronic acid to the hydroxyl group of N-Desmethyl-3-hydroxy Tamoxifen .
Common Reagents and Conditions
The common reagents used in the glucuronidation reaction include UDP-glucuronic acid and the enzyme UDP-glucuronosyltransferase. The reaction is typically carried out in a buffered aqueous solution at a pH that is optimal for the enzyme activity .
Major Products
The major product of the glucuronidation reaction is this compound, which is more water-soluble and can be readily excreted from the body .
Aplicaciones Científicas De Investigación
N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide has several scientific research applications:
Mecanismo De Acción
The mechanism of action of N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide involves its formation through the glucuronidation of N-Desmethyl-3-hydroxy Tamoxifen. This process is catalyzed by UDP-glucuronosyltransferase enzymes, which transfer glucuronic acid to the hydroxyl group of the parent compound . The resulting glucuronide conjugate is more water-soluble, facilitating its excretion from the body. This metabolic pathway helps in the detoxification and elimination of tamoxifen metabolites .
Comparación Con Compuestos Similares
Similar Compounds
4-Hydroxy Tamoxifen: Another active metabolite of tamoxifen that undergoes glucuronidation.
N-Desmethyl Tamoxifen: A precursor to N-Desmethyl-3-hydroxy Tamoxifen, which also undergoes glucuronidation.
Endoxifen: A potent active metabolite of tamoxifen that is formed through hydroxylation and subsequent glucuronidation.
Uniqueness
N-Desmethyl-3-hydroxy Tamoxifen O-|A-D-Glucuronide is unique due to its specific formation pathway and its role in the metabolism and excretion of tamoxifen. Its study provides insights into the pharmacokinetics of tamoxifen and the impact of genetic variations in UGT enzymes on drug metabolism .
Propiedades
IUPAC Name |
(2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[3-[(E)-1-[4-[2-(methylamino)ethoxy]phenyl]-2-phenylbut-1-enyl]phenoxy]oxane-2-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H35NO8/c1-3-24(19-8-5-4-6-9-19)25(20-12-14-22(15-13-20)38-17-16-32-2)21-10-7-11-23(18-21)39-31-28(35)26(33)27(34)29(40-31)30(36)37/h4-15,18,26-29,31-35H,3,16-17H2,1-2H3,(H,36,37)/b25-24+/t26-,27-,28+,29-,31+/m0/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSCUKTJLQVNCRL-QXBBUDDSSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=C(C1=CC=C(C=C1)OCCNC)C2=CC(=CC=C2)OC3C(C(C(C(O3)C(=O)O)O)O)O)C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC/C(=C(/C1=CC=C(C=C1)OCCNC)\C2=CC(=CC=C2)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)/C4=CC=CC=C4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H35NO8 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40747563 |
Source


|
| Record name | 3-[(1E)-1-{4-[2-(Methylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
549.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
206440-83-7 |
Source


|
| Record name | 3-[(1E)-1-{4-[2-(Methylamino)ethoxy]phenyl}-2-phenylbut-1-en-1-yl]phenyl beta-D-glucopyranosiduronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40747563 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(4-Ethylnaphthalen-1-yl)-[1-(2,2,3,3,4,4,5,5,5-nonadeuteriopentyl)indol-3-yl]methanone](/img/structure/B587345.png)








